LMT-28 was developed from a chemical library screening aimed at discovering inhibitors of interleukin-6 signaling pathways. It is classified as a small-molecule drug and has been extensively characterized for its pharmacological properties. The compound is available from various suppliers, including MedChemExpress and Cayman Chemical, and has been assigned the CAS number 1239600-18-0.
The synthesis of LMT-28 involves several steps that typically include the reaction of specific precursors under controlled laboratory conditions. The detailed synthesis pathway includes:
The molecular weight of LMT-28 is 311.42 g/mol, and its molecular formula is C17H29NO4. The compound exhibits a molecular ion peak at a mass-to-charge ratio of 312.5 in electrospray ionization mass spectrometry, confirming its structure .
LMT-28 features a complex structure characterized by multiple functional groups that facilitate its interaction with biological targets. The structure includes:
Nuclear Magnetic Resonance (NMR) spectroscopy has provided insights into the structural characteristics of LMT-28, revealing specific chemical shifts that correspond to various hydrogen and carbon environments within the molecule .
LMT-28 primarily functions by inhibiting the interleukin-6 signaling pathway. Key reactions include:
The mechanism involves direct binding to the glycoprotein 130 receptor, preventing its interaction with interleukin-6 and thereby inhibiting downstream signaling pathways associated with inflammation and bone resorption .
The mechanism by which LMT-28 operates involves several steps:
In vivo studies have shown that administration of LMT-28 significantly reduces markers of inflammation and bone resorption in diabetic models, supporting its therapeutic potential .
LMT-28 appears as a white to off-white powder with good solubility in dimethyl sulfoxide and corn oil, making it suitable for both in vitro and in vivo applications.
Key chemical properties include:
These properties facilitate its use in biological assays and therapeutic applications.
LMT-28 has shown promise in various scientific applications:
Interleukin-6 (IL-6) is a pleiotropic cytokine that activates a signaling cascade through binding to its membrane-bound IL-6 receptor (IL-6Rα) and recruitment of the glycoprotein 130 (gp130) signal-transducing subunit. This complex triggers downstream JAK/STAT, MAPK, and PI3K pathways, culminating in the activation of transcription factors like STAT3. In physiological contexts, IL-6 mediates acute inflammation, hematopoiesis, and tissue regeneration. However, dysregulated IL-6 signaling drives pathogenesis in autoimmune and chronic inflammatory diseases:
Table 1: Pathological Roles of IL-6 in Disease Models
Disease Model | Key IL-6-Mediated Effects | Experimental Evidence |
---|---|---|
Collagen-Induced Arthritis | Th17 differentiation, Osteoclast activation, FLS migration | ↑ Serum COMP, SAP; ↓ with LMT-28 [1] [5] |
Acute Pancreatitis | Acinar cell inflammation, STAT3 hyperactivation | Ameliorated by LMT-28 (0.25–1 mg/kg) [2] |
Diabetic Peri-Implantitis | RANKL overexpression, Osteoclastogenesis | LMT-28 suppresses JAK2/STAT3 in osteoblasts [3] |
Monoclonal antibodies (mAbs) targeting IL-6 (e.g., siltuximab) or IL-6Rα (e.g., tocilizumab) are clinically validated but face inherent limitations:
Table 2: Comparison of IL-6-Targeting Therapeutic Modalities
Parameter | Biologics (e.g., Tocilizumab) | Small Molecules (e.g., LMT-28) |
---|---|---|
Molecular Weight | ∼150 kDa | 311.42 Da [6] |
Administration Route | Parenteral | Oral [1] |
Production Cost | High ($10,000–$30,000/year) | Low (est. <$2,000/year) |
Target Specificity | IL-6/IL-6Rα | gp130 dimerization site [2] |
In vitro and in vivo studies demonstrate LMT-28’s therapeutic potential:
Interactive Table 3: Key Preclinical Findings for LMT-28
Model System | Intervention | Key Outcomes | Reference |
---|---|---|---|
In Vitro | |||
HepG2 cells | 1–100 μM LMT-28 + IL-6 | ↓ STAT3/JAK2/gp130 phosphorylation (dose-dependent) | [1] |
MC3T3-E1 osteoblasts | 10 μM LMT-28 + LPS/AGEs | ↓ RANKL expression via JAK2/STAT3 inhibition | [3] |
In Vivo | |||
CIA mice | 0.5 mg/kg/day oral, 15d | ↓ COMP (50%), SAP (55%), anti-CII IgG (62%) | [1] |
T2DM rats + implants | 0.23 mg/kg oral, 2w | ↓ Osteoclast activity, ↑ bone volume | [3] |
CIA mice + kaempferol | LMT-28 + kaempferol | Synergistic ↓ in FLS migration/MMP expression | [5] |
LMT-28 exhibits favorable drug-like properties:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1